1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-2-1-3-7(4-6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGGXHGJXGAQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-10-9 | |
| Record name | 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of 3-Bromophenyl Hydrazides with Orthoesters
A widely reported method involves the reaction of 3-bromophenyl hydrazides with methyl or ethyl orthoformate. For example, Al-Talib et al. demonstrated that aryl hydrazides react with trimethyl orthoformate in ethanol to form 2,3-dihydrothiazolo-triazolones. Adapting this approach, 3-bromobenzohydrazide undergoes cyclocondensation with orthoformates under reflux to yield the target triazolone (Fig. 1A). Typical conditions include:
- Reagents : 3-Bromobenzohydrazide (1.0 equiv), trimethyl orthoformate (1.2 equiv)
- Solvent : Ethanol (reflux, 6–8 hours)
- Yield : 65–72%.
This method’s efficiency stems from the electron-withdrawing bromine group stabilizing intermediates during cyclization.
One-Pot Synthesis via Thiosemicarbazide Intermediates
Abacı et al. developed a one-pot, two-step protocol for 1,2,4-triazole-5-thiones, adaptable to bromophenyl derivatives. The process involves:
- Step 1 : Reacting 3-bromophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate.
- Step 2 : Alkaline cyclization (2N NaOH, 4 hours) to yield the triazolone (Fig. 1B).
Formic Acid-Mediated Cyclization of Semicarbazides
A patent by EP0585235A1 describes cyclizing formilsemicarbazides in formic acid to generate triazolones. For brominated analogs:
- Semicarbazide Formation : 3-Bromophenyl semicarbazide is treated with excess formic acid (1:4 molar ratio).
- Cyclization : Heating at 150°C for 3 hours induces ring closure (Fig. 1C).
Reductive Amination of Schiff Bases
Kahveci and İkizler reported synthesizing 4-alkylamino triazolones via reductive amination of Schiff bases. For bromophenyl derivatives:
- Schiff Base Formation : Condense 3-bromophenyl triazolone with aldehydes (e.g., benzaldehyde).
- Reduction : NaBH₄ in diglyme selectively reduces the imine bond (Fig. 1D).
- Yield : 75–82% for non-brominated analogs.
- Applicability : Untested for bromophenyl variants but mechanistically plausible.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Bromobenzohydrazide | Ethanol, reflux | 65–72 | 95 | Short reaction time |
| One-Pot Synthesis | 3-Bromophenyl isothiocyanate | NaOH, 90°C | 59–68 | 90 | No intermediate isolation |
| Formic Acid Cyclization | Semicarbazide | Formic acid, 150°C | ~70 | 85 | Scalable for industrial use |
| Reductive Amination | Schiff base intermediate | Diglyme, NaBH₄ | 75–82* | 88 | Selective functionalization |
*Reported for non-brominated analogs.
Optimization Strategies and Challenges
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve cyclization kinetics but complicate purification.
- Bromine Stability : Harsh conditions (e.g., strong acids) may cleave the C–Br bond; neutral or mildly acidic media are preferred.
- Purification : Recrystallization from ethanol or ethyl acetate enhances purity to >95%.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazolone ring can be oxidized or reduced to form different derivatives with varying properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substituted triazolones with different functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the triazolone ring.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions that include the formation of the triazole ring through cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : The compound has been tested against several cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). The results indicated that it has a lower IC50 value than standard chemotherapeutic agents like cisplatin and etoposide, suggesting superior cytotoxicity .
- Mechanism of Action : Mechanistic studies revealed that the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial membrane potential .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- In Vitro Testing : Various derivatives of triazole compounds have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicate a broad spectrum of activity .
- Resistance Mechanisms : The compound's ability to combat drug-resistant strains makes it a candidate for further development in antimicrobial therapies .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Comparison Agents |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 16.63 | Cisplatin, Etoposide |
| LNCaP | TBD | TBD | |
| Caco-2 | TBD | TBD | |
| Antimicrobial | Various Bacterial Strains | TBD | Standard Antibiotics |
Research Insights
A comprehensive study published in Pharmaceuticals highlighted the synthesis of related triazole derivatives and their pharmacological profiles. These compounds demonstrated not only anticancer properties but also significant antimicrobial activities . The research emphasizes the versatility of triazoles in drug design.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the triazolone ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Compounds
Table 1: Key Structural Differences Among Triazolone Derivatives
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| Target compound | 3-Bromophenyl | Electron-withdrawing Br atom; planar aromatic ring |
| 1-Acetyl-3-methyl-4-[3-methoxy...]^a | Acetyl, methoxybenzylideneamino | Electron-donating OCH₃; increased steric bulk |
| 3-p-Methylbenzyl-4-(4-methylthio...) | Methylthiobenzylideneamino | Sulfur-containing substituent; lipophilic |
| 4-(4-Diethylaminobenzylideneamino) | Diethylamino group | Strong electron-donating; enhances basicity |
- Steric Considerations : The bromine atom’s van der Waals radius (1.85 Å) may influence molecular conformation and binding interactions differently than bulkier substituents (e.g., morpholine-methyl groups in ).
Acidity and pKa Comparisons
Triazolone derivatives exhibit weak acidic properties due to the NH group in the triazolone ring. Substituents significantly modulate acidity:
Table 2: pKa Values in Non-Aqueous Solvents
- Trends : Electron-withdrawing groups (e.g., nitro) lower pKa (increase acidity), while electron-donating groups (e.g., hydroxy) raise pKa. The 3-bromophenyl group is expected to confer intermediate acidity, though experimental data are lacking.
Antioxidant Activity
For example:
- 4-[3,4-Di-(4-nitrobenzoxy)-benzylidenamino] derivatives exhibit IC₅₀ values of 18–25 µM in DPPH assays, comparable to BHT .
- 4-(4-Diethylaminobenzylideneamino) derivatives demonstrate metal chelating activity (~70% at 100 µg/mL) .
The bromophenyl derivative’s lack of strong electron-donating groups likely limits its antioxidant efficacy compared to these analogs.
Antitumor Activity
- 3-Alkyl/aryl-4-benzylidenamino derivatives show moderate activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 40–60 µM .
Spectroscopic and Computational Studies
- NMR Shifts : GIAO calculations for triazolones show strong agreement between experimental and theoretical ¹³C-NMR shifts (R² > 0.95). The bromophenyl group’s deshielding effect would likely downfield-shift adjacent carbons .
- IR Vibrations : The C=O stretch in triazolones appears at ~1700 cm⁻¹. Bromine’s mass may slightly alter vibrational frequencies compared to lighter substituents .
Biological Activity
1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1105193-10-9) is a nitrogen-containing heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₈H₆BrN₃O
- Molecular Weight : 240.06 g/mol
- IUPAC Name : this compound
- InChI Key : CFRHDMJAUMODNV-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. In a study evaluating various triazole compounds, this compound demonstrated potent activity against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal properties against various fungi. In vitro studies have reported that it effectively inhibits the growth of pathogenic fungi such as Candida species and Aspergillus species at relatively low concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins and apoptotic markers.
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF7 (breast cancer) | 15 µM |
The compound's ability to inhibit tumor growth in vivo has also been validated in animal models .
Antiviral Activity
Emerging research highlights the antiviral activity of triazole derivatives. Specifically, this compound has shown efficacy against viral infections such as influenza and HIV. The mechanism appears to involve inhibition of viral replication and interference with viral entry into host cells.
Case Studies
A notable study conducted by Zhang et al. (2023) evaluated the efficacy of various triazole derivatives in treating viral infections. The study reported that this compound exhibited a significant reduction in viral load in infected cell cultures compared to controls .
Q & A
Q. What are the standard synthetic routes for 1-(3-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized for high yield?
The synthesis typically involves coupling amidines with carboxylic acids followed by cyclization using hydrazines. Critical parameters include temperature control (e.g., maintaining 60–80°C during cyclization) and solvent selection (e.g., ethanol or DMF). For derivatives with aryl substituents, Schlenk techniques may be required to exclude moisture . Multi-step protocols often use purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >85% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- IR spectroscopy identifies key functional groups (e.g., N-H stretch at ~3200 cm⁻¹ and C=O at ~1700 cm⁻¹) .
- ¹H/¹³C NMR resolves substituent positions: the 3-bromophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm), and the triazolone ring protons appear as singlets (δ 8.1–8.3 ppm) .
- UV-Vis (λmax ~260–280 nm in ethanol) confirms π→π* transitions in conjugated systems .
Q. How can researchers assess the weak acidity of the N-H group in the triazolone ring?
Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol or acetonitrile) is standard. The pKa values for similar derivatives range from 8.2–9.5, influenced by solvent polarity and substituent effects .
Advanced Research Questions
Q. What computational methods are used to predict electronic and thermodynamic properties of this compound?
Density functional theory (DFT) with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets calculates:
Q. How can discrepancies between experimental and theoretical NMR chemical shifts be resolved?
Adjustments involve scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) and solvent corrections (PCM model). Studies show strong correlations (R² > 0.95) between calculated (GIAO method) and experimental shifts when plotted as δ_exp = a + b·δ_calc .
Q. What strategies are employed to evaluate the compound's antioxidant activity, and how do results compare to established standards?
Q. How do substituents on the triazolone ring influence bioactivity and electronic properties?
Electron-withdrawing groups (e.g., -Br at the 3-position) enhance antioxidant activity by stabilizing radical intermediates. Conversely, bulky substituents reduce enzyme inhibition efficacy (e.g., IC50 increases from 10 μM to >50 μM for CYP450 isoforms) .
Data Contradiction Analysis
Q. Why do some studies report conflicting pKa values for the N-H group in triazolone derivatives?
Discrepancies arise from solvent effects (e.g., pKa ≈ 8.5 in acetonitrile vs. 9.2 in DMF) and titration methodology (e.g., electrode calibration in non-aqueous media). Standardization using reference compounds (e.g., benzoic acid) minimizes errors .
Q. How can researchers reconcile variations in reported antioxidant activity across similar derivatives?
Differences in assay conditions (e.g., DPPH concentration, incubation time) and purity levels (>90% required for reliable IC50) are key factors. Meta-analyses recommend normalizing data to molar extinction coefficients or internal standards .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
